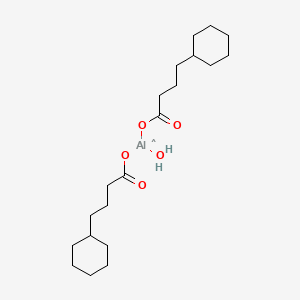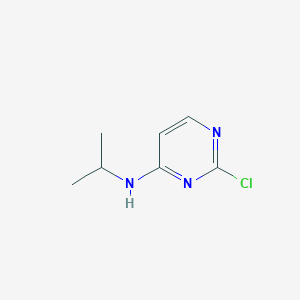
(2-氯-嘧啶-4-基)-异丙胺
描述
Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.科学研究应用
Anticancer Applications
2-Chloro-pyrimidin-4-yl-isopropyl-amine: is a key building block in the synthesis of pyrimidine derivatives, which are known for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific pathways such as tyrosine kinases . The chloro and amino groups on the pyrimidine ring offer points of functionalization, allowing for the creation of novel compounds with potential use in cancer therapy.
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. Derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine can be synthesized to create new drugs that combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Cardiovascular Therapeutics
Pyrimidine derivatives have been explored for their cardiovascular benefits, including antihypertensive effects. By modifying the 2-Chloro-pyrimidin-4-yl-isopropyl-amine core, researchers can develop new compounds that may act as cardiovascular agents, potentially offering new treatments for heart-related conditions .
Antidiabetic Agents
The structural versatility of pyrimidine allows for the development of antidiabetic agents. Compounds derived from 2-Chloro-pyrimidin-4-yl-isopropyl-amine could be used to synthesize DPP-IV inhibitors, which play a role in managing blood sugar levels in diabetic patients .
Neuroprotective Agents
Research has indicated that pyrimidine derivatives can have neuroprotective effects. By leveraging the 2-Chloro-pyrimidin-4-yl-isopropyl-amine molecule, scientists can create compounds that protect nerve cells from damage, which is crucial in diseases like glaucoma and Alzheimer’s .
Anti-Inflammatory and Analgesic Properties
The pyrimidine ring system, including derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine , has been associated with anti-inflammatory and analgesic activities. These compounds can be used to develop new medications that relieve pain and reduce inflammation in various conditions .
Antiparasitic and Antimalarial Applications
Pyrimidine-based compounds have shown promise in the treatment of parasitic infections, including malaria. By functionalizing 2-Chloro-pyrimidin-4-yl-isopropyl-amine , it’s possible to synthesize drugs that target parasitic organisms, offering hope for combating these global health challenges .
Agricultural Chemicals
In the agricultural sector, pyrimidine derivatives are used as fungicides and pesticides. The 2-Chloro-pyrimidin-4-yl-isopropyl-amine structure can be modified to enhance the efficacy of these chemicals, providing better crop protection and yield .
未来方向
属性
IUPAC Name |
2-chloro-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNDXISRKPGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604641 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71406-72-9 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


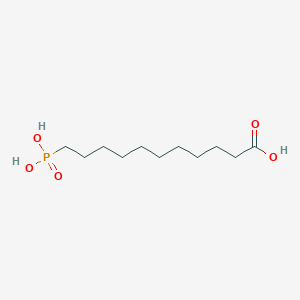
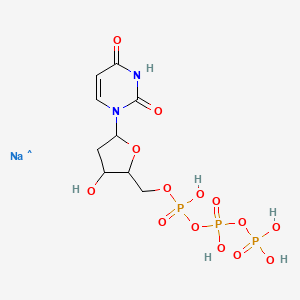
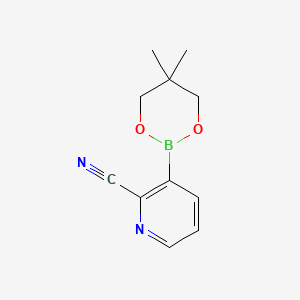
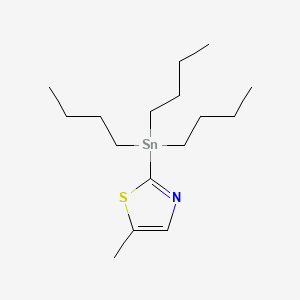

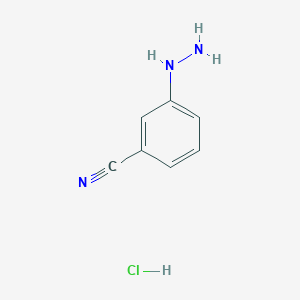
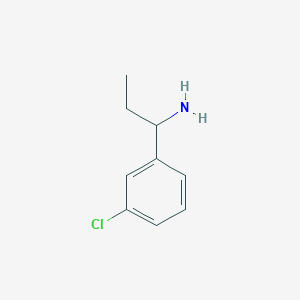
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
